L-Threonine, L-prolyl-L-arginyl-L-alanyl-L-valyl-L-seryl-
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Overview
Description
L-Threonine, L-prolyl-L-arginyl-L-alanyl-L-valyl-L-seryl- is a peptide compound composed of six amino acids: L-threonine, L-proline, L-arginine, L-alanine, L-valine, and L-serine. Peptides like this one play crucial roles in various biological processes, including signaling, structural functions, and enzymatic activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-Threonine, L-prolyl-L-arginyl-L-alanyl-L-valyl-L-seryl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using activating agents like carbodiimides.
Deprotection: The protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Types of Reactions:
Oxidation: Peptides can undergo oxidation, particularly at methionine and cysteine residues, leading to the formation of sulfoxides and disulfides.
Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.
Substitution: Amino acid residues in peptides can be substituted through various chemical modifications to alter their properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: N-hydroxysuccinimide (NHS) esters for amine modifications.
Major Products Formed:
Oxidation Products: Sulfoxides, disulfides.
Reduction Products: Thiols.
Substitution Products: Modified peptides with altered side chains.
Scientific Research Applications
L-Threonine, L-prolyl-L-arginyl-L-alanyl-L-valyl-L-seryl- has diverse applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for potential therapeutic applications, including drug delivery systems and peptide-based vaccines.
Industry: Utilized in the development of biomaterials and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of L-Threonine, L-prolyl-L-arginyl-L-alanyl-L-valyl-L-seryl- involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate enzymatic activities or signal transduction pathways by binding to active sites or regulatory domains. These interactions can lead to changes in cellular functions and physiological responses.
Comparison with Similar Compounds
- **L-Threonine, L-histidyl-L-seryl-L-glutaminylglycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-α-aspartyl-L-tyrosyl-L-seryl-L-lysyl-L-tyrosyl-L-leucyl-L-α-aspartyl-2-methylalanyl-L-alanyl-L-arginyl-L-alanyl-L-α-glutamyl-L-α-glutamyl-L-phenylalanyl-L-valyl-L-lysyl-L-tryptophyl-L-leucyl-L-α-glutamyl-.
- L-Glutaminyl-L-asparaginyl-L-prolyl-L-alanyl-L-valyl-L-histidyl-L-phenylalanyl-L-phenylalanyl-L-lysyl-L-asparaginyl-L-isoleucyl-L-valyl-L-threonyl-L-prolyl-L-arginyl-L-threonyl-L-proline .
Uniqueness: L-Threonine, L-prolyl-L-arginyl-L-alanyl-L-valyl-L-seryl- is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This peptide’s combination of hydrophilic and hydrophobic residues allows it to interact with a wide range of molecular targets, making it versatile for various applications.
Properties
CAS No. |
354357-35-0 |
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Molecular Formula |
C26H47N9O9 |
Molecular Weight |
629.7 g/mol |
IUPAC Name |
(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C26H47N9O9/c1-12(2)18(24(42)33-17(11-36)23(41)35-19(14(4)37)25(43)44)34-20(38)13(3)31-22(40)16(8-6-10-30-26(27)28)32-21(39)15-7-5-9-29-15/h12-19,29,36-37H,5-11H2,1-4H3,(H,31,40)(H,32,39)(H,33,42)(H,34,38)(H,35,41)(H,43,44)(H4,27,28,30)/t13-,14+,15-,16-,17-,18-,19-/m0/s1 |
InChI Key |
FSVSPDKFQHLFAF-PHFHYRSDSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]1CCCN1)O |
Canonical SMILES |
CC(C)C(C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C1CCCN1 |
Origin of Product |
United States |
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